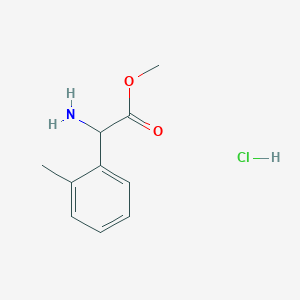

Amino-O-tolyl-acetic acid methyl ester hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amino-O-tolyl-acetic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol It is a derivative of amino acids and is often used in various chemical and pharmaceutical applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Amino-O-tolyl-acetic acid methyl ester hydrochloride can be synthesized through the esterification of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl). This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction typically involves the following steps:

- Dissolving the amino acid in methanol.

- Adding trimethylchlorosilane to the solution.

- Allowing the reaction to proceed at room temperature.

- Isolating the product through filtration and purification.

Industrial Production Methods

In industrial settings, the production of amino acid methyl ester hydrochlorides, including this compound, often involves large-scale esterification processes. These processes are carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high-quality and consistent production.

Análisis De Reacciones Químicas

Site-Selective Deuteration

The α-hydrogen adjacent to the amino group undergoes H/D exchange using D₂O under mild catalytic conditions :

| Substrate | Catalyst | Solvent | Temp. (°C) | D Incorporation (%) | Yield (%) |

|---|---|---|---|---|---|

| o-Tolyl α-amino ester HCl | TBAB (10 mol%) | DCM | 50 | 43–72 | 80–97 |

Mechanistic Insights :

-

Deuteration proceeds via base-assisted deprotonation at the α-position, followed by D₂O quenching.

-

Steric hindrance from the o-tolyl group reduces deuteration efficiency compared to para-substituted analogs .

Catalytic C–H Functionalization

While not directly studied, structural analogs participate in Pd-catalyzed C(sp²)–H olefination. For example:

-

Substrate : ortho-methylbenzylacetamide derivatives.

-

Outcome : Olefination at the ortho position with >90% yield .

Hypothesis : The o-tolyl group in this compound could similarly undergo Pd-catalyzed coupling, enabling macrocycle or biaryl synthesis.

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt undergoes pH-dependent transformations:

-

Deprotonation : Neutralization with NaHCO₃ liberates the free amine, enhancing nucleophilicity for acylation or alkylation .

-

Salt Exchange : Treatment with stronger acids (e.g., TFA) replaces Cl⁻ with other counterions, altering solubility .

Applications :

Racemization Studies

Racemization at the α-carbon is minimal under controlled conditions:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

AOTAA HCl is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow it to participate in complex chemical reactions, leading to the formation of biologically active compounds. For example, it has been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that AOTAA HCl exhibited moderate inhibitory activity against IDO, suggesting its potential as a lead compound for developing IDO inhibitors .

Synthesis of Radioligands

AOTAA HCl serves as a precursor for synthesizing radioligands used in imaging techniques like positron emission tomography (PET). A notable application was documented in a 2007 study published in "Nuclear Medicine and Biology," where AOTAA HCl was used to synthesize a radioligand targeting the dopamine transporter (DAT), crucial for studying dopamine signaling in the brain .

Enzyme Inhibition Studies

Research has indicated that AOTAA HCl may interact with various biological targets due to its structural similarities to amino acids. Its potential pharmacological properties have been explored through interaction studies focusing on binding affinity and activity against specific enzymes. The compound's ability to inhibit enzymes like IDO highlights its relevance in therapeutic applications aimed at modulating metabolic pathways .

Synthesis and Chemical Properties

Chemical Structure

AOTAA HCl has the molecular formula CHClNO and a molecular weight of approximately 215.68 g/mol. The compound features an amino group attached to an o-tolyl-acetic acid methyl ester, with the hydrochloride form indicating the presence of hydrochloric acid salt. This unique structure contributes to its specific chemical properties and potential biological activities .

Synthesis Methods

The synthesis of AOTAA HCl can be achieved through various methods involving different reagents and conditions. These methods often include the use of solvents such as methanol or dichloromethane and may involve catalytic processes to enhance yield and selectivity .

Mecanismo De Acción

The mechanism of action of Amino-O-tolyl-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid methyl ester: A plant hormone involved in growth and development.

2-(2-Bromophenyl)-2-(methylamino)acetic acid hydrochloride: A similar compound with different substituents.

Uniqueness

Amino-O-tolyl-acetic acid methyl ester hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Actividad Biológica

Amino-O-tolyl-acetic acid methyl ester hydrochloride (AOTAA HCl) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

AOTAA HCl is characterized by the presence of an amino group and a carboxylic acid group, which allows it to function as a zwitterion. This structural feature suggests that it may interact with biological systems similarly to natural amino acids, influencing various metabolic processes.

Enzyme Inhibition

One of the most notable activities of AOTAA HCl is its ability to inhibit indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the catabolism of tryptophan. A study published in "Bioorganic & Medicinal Chemistry Letters" reported that AOTAA HCl exhibited moderate inhibitory activity against IDO, indicating its potential as a lead compound for developing IDO inhibitors.

Table 1: Summary of IDO Inhibition Studies

| Study Reference | Inhibitory Activity | Mechanism |

|---|---|---|

| Bioorganic & Medicinal Chemistry Letters (2001) | Moderate | IDO inhibition |

While specific mechanisms of action for AOTAA HCl remain largely uncharacterized, its structural similarity to natural amino acids suggests that it may interact with various biological targets. Similar compounds have been shown to modulate enzymatic activities and influence metabolic pathways, although further studies are needed to elucidate the precise mechanisms involved with AOTAA HCl.

Case Studies and Research Findings

Table 2: Biological Activities of Related Compounds

| Compound Type | Activity | Reference |

|---|---|---|

| Aminopyrazole Derivatives | Anticancer (tubulin inhibition) | |

| Amino Acid Esters | Antimicrobial (Gram-positive bacteria) | |

| AOTAA HCl | IDO Inhibition (moderate) |

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with AOTAA HCl. Potential areas for investigation include:

- Detailed Mechanistic Studies : Understanding how AOTAA HCl interacts with specific enzymes or receptors could provide insights into its therapeutic applications.

- In Vivo Studies : Animal models could help assess the efficacy and safety profile of AOTAA HCl in a physiological context.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.

Propiedades

IUPAC Name |

methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHYWCEIUBSOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191401-35-1 |

Source

|

| Record name | Amino-o-tolyl-acetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.